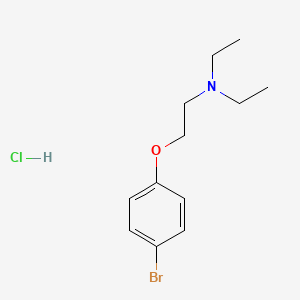

2-(4-bromophenoxy)-N,N-diethylethanamine;hydrochloride

Descripción general

Descripción

2-(4-Bromophenoxy)-N,N-diethylethanamine;hydrochloride is an organic compound with the chemical formula C12H19BrClNO. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research. It is a derivative of phenoxyethanol, where the phenyl ring is substituted with a bromine atom at the para position and an ethylamine group at the ortho position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N,N-diethylethanamine;hydrochloride typically involves the reaction of 4-bromophenol with N,N-diethylethanolamine. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated under reflux conditions to ensure complete conversion of the reactants to the desired product. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts, such as phase transfer catalysts, can also enhance the reaction rate and selectivity. The final product is typically isolated by crystallization and dried under vacuum to obtain a pure compound.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Bromophenoxy)-N,N-diethylethanamine;hydrochloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The ethylamine group can be oxidized to form corresponding amides or nitriles.

Reduction: The compound can be reduced to form the corresponding phenol derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF).

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Formation of substituted phenoxyethanol derivatives.

Oxidation: Formation of amides or nitriles.

Reduction: Formation of phenol derivatives.

Aplicaciones Científicas De Investigación

2-(4-Bromophenoxy)-N,N-diethylethanamine;hydrochloride has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to prepare various functionalized compounds.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 2-(4-bromophenoxy)-N,N-diethylethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ethylamine group play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.

Comparación Con Compuestos Similares

Similar Compounds

2-(4-Bromophenoxy)ethanol: A related compound with similar structural features but lacks the ethylamine group.

4-Bromophenol: A simpler analog with only the bromine substitution on the phenyl ring.

2-(4-Bromophenoxy)acetohydrazide: Another derivative with a hydrazide functional group.

Uniqueness

2-(4-Bromophenoxy)-N,N-diethylethanamine;hydrochloride is unique due to the presence of both the bromine atom and the ethylamine group, which confer specific reactivity and biological activity

Actividad Biológica

2-(4-Bromophenoxy)-N,N-diethylethanamine; hydrochloride, also known by its CAS number 14233-26-2, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, interactions with biomolecules, and relevant case studies.

Chemical Structure and Properties

The compound features a bromophenoxy group attached to a diethylaminoethyl chain. Its chemical structure can be represented as follows:

- Molecular Formula : C12H18BrClN2O

- Molecular Weight : 303.64 g/mol

The biological activity of 2-(4-bromophenoxy)-N,N-diethylethanamine; hydrochloride is primarily attributed to its interaction with various receptors and enzymes. The presence of the bromophenoxy group enhances its lipophilicity, allowing it to penetrate cell membranes effectively. It is believed to act as a ligand for certain neurotransmitter receptors, potentially influencing neurotransmission and signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antidepressant Effects : Preliminary studies suggest that it may have mood-enhancing properties, potentially acting on serotonin and norepinephrine pathways.

- Antimicrobial Activity : Some investigations have reported that it possesses antimicrobial properties against certain bacterial strains.

- Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from oxidative stress.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antidepressant | Mood enhancement in animal models | |

| Antimicrobial | Inhibition of growth in bacterial cultures | |

| Neuroprotective | Reduction in oxidative stress markers |

Case Study 1: Antidepressant Potential

A study conducted on rodent models demonstrated that administration of 2-(4-bromophenoxy)-N,N-diethylethanamine; hydrochloride resulted in significant improvements in depression-like behaviors. The compound was found to increase levels of serotonin and norepinephrine in the brain, suggesting a mechanism similar to that of traditional antidepressants.

Case Study 2: Antimicrobial Efficacy

In vitro tests showed that the compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating potential for development into an antimicrobial agent.

Case Study 3: Neuroprotection

Research published in a neuropharmacology journal highlighted the neuroprotective effects of the compound in models of oxidative stress. The compound was shown to significantly reduce cell death in neuronal cultures exposed to hydrogen peroxide, suggesting its potential for therapeutic applications in neurodegenerative diseases.

Propiedades

IUPAC Name |

2-(4-bromophenoxy)-N,N-diethylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrNO.ClH/c1-3-14(4-2)9-10-15-12-7-5-11(13)6-8-12;/h5-8H,3-4,9-10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLVIJUCNRKCUHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80638426 | |

| Record name | 2-(4-Bromophenoxy)-N,N-diethylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80638426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14233-26-2 | |

| Record name | NSC159498 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159498 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Bromophenoxy)-N,N-diethylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80638426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.